molecular formula C19H16F3N3O3S3 B318363 N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B318363
M. Wt: 487.5 g/mol
InChI Key: SWYJZCPXLBPJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a pyrimidinyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Sulfonyl Intermediate: This step involves the reaction of 2-thienyl and trifluoromethyl pyrimidine with sulfonyl chloride under controlled conditions to form the pyrimidinyl sulfonyl intermediate.

    Coupling with Methylsulfanyl Phenyl Group: The intermediate is then coupled with a methylsulfanyl phenyl group using a suitable coupling reagent such as palladium catalyst in the presence of a base.

    Final Assembly: The final step involves the addition of the propanamide group to the coupled intermediate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl and pyrimidinyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced derivatives with altered functional groups

    Substitution Products: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the thienyl and pyrimidinyl groups contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methylsulfonyl)phenyl]ethylamine: Shares the methylsulfonyl phenyl group but lacks the complex pyrimidinyl and thienyl groups.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethylsulfonyl group but differs in overall structure and functional groups.

Uniqueness

N-[2-(methylsulfanyl)phenyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the thienyl and pyrimidinyl groups contribute to its versatility in various applications.

Properties

Molecular Formula

C19H16F3N3O3S3

Molecular Weight

487.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C19H16F3N3O3S3/c1-29-14-6-3-2-5-12(14)23-17(26)8-10-31(27,28)18-24-13(15-7-4-9-30-15)11-16(25-18)19(20,21)22/h2-7,9,11H,8,10H2,1H3,(H,23,26)

InChI Key

SWYJZCPXLBPJIH-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.